REACTION_CXSMILES
|
[CH2:1](P(CCCC)CCCC)[CH2:2][CH2:3]C.BrCCCCl.[Cl:19][SiH:20]([Cl:22])[Cl:21]>>[Cl:19][Si:20]([Cl:22])([Cl:21])[CH2:1][CH2:2][CH2:3][Si:20]([Cl:22])([Cl:21])[Cl:19].[Cl:19][SiH:20]([Cl:22])[Cl:21]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 235.8% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](P(CCCC)CCCC)[CH2:2][CH2:3]C.BrCCCCl.[Cl:19][SiH:20]([Cl:22])[Cl:21]>>[Cl:19][Si:20]([Cl:22])([Cl:21])[CH2:1][CH2:2][CH2:3][Si:20]([Cl:22])([Cl:21])[Cl:19].[Cl:19][SiH:20]([Cl:22])[Cl:21]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 235.8% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |